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molecular formula C14H14N2O2S B8349269 1-(4-Phenylthiazol-2-yl)pyrrolidine-3-carboxylic acid

1-(4-Phenylthiazol-2-yl)pyrrolidine-3-carboxylic acid

Cat. No. B8349269
M. Wt: 274.34 g/mol
InChI Key: MYGFRRMBQCDJQQ-UHFFFAOYSA-N
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Patent
US08981084B2

Procedure details

Lithium hydroxide (10 mg, 0.39 mmol) was added to a solution of methyl 1-(4-phenylthiazol-2-yl)pyrrolidine-3-carboxylate (75 mg, 0.26 mmol) in THF-H2O (3 mL, 7:3 v/v) at 0° C. The reaction mixture was allowed to warm up to room temperature, stirred for 1 h, concentrated under reduced pressure, and then diluted with water. The aqueous layer was washed with EtOAc. The pH of the aqueous layer was adjusted to ˜3 using 1.5N HCl and the organic product was extracted with EtOAc. The combined extracts were dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford 1-(4-phenylthiazol-2-yl)pyrrolidine-3-carboxylic acid (40 mg, yield 56%) as off-white solid, which was carried through without further purification. MS (ESI) m/z: Calculated for C14H14N2O2S: 274.08. found: 275.0 (M+H)+
Quantity
10 mg
Type
reactant
Reaction Step One
Name
methyl 1-(4-phenylthiazol-2-yl)pyrrolidine-3-carboxylate
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[C:3]1([C:9]2[N:10]=[C:11]([N:14]3[CH2:18][CH2:17][CH:16]([C:19]([O:21]C)=[O:20])[CH2:15]3)[S:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C1COCC1.O>[C:3]1([C:9]2[N:10]=[C:11]([N:14]3[CH2:18][CH2:17][CH:16]([C:19]([OH:21])=[O:20])[CH2:15]3)[S:12][CH:13]=2)[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
methyl 1-(4-phenylthiazol-2-yl)pyrrolidine-3-carboxylate
Quantity
75 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)N1CC(CC1)C(=O)OC
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water
WASH
Type
WASH
Details
The aqueous layer was washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
the organic product was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)N1CC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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